4-Chloro-2-(methoxymethyl)pyrimidine
Overview
Description
4-Chloro-2-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4-position and a methoxymethyl group at the 2-position of the pyrimidine ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields .
Preparation Methods
The synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-2-(methoxymethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted pyrimidines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of palladium catalysts, forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, sodium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(methoxymethyl)pyrimidine is utilized in several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Chemical Biology: The compound is used in the design and synthesis of bioactive molecules that can modulate biological pathways.
Material Science: It is employed in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
4-Chloro-2-(methoxymethyl)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Chloro-2-methylthiopyrimidine: Similar in structure but with a methylthio group instead of a methoxymethyl group, used in the synthesis of kinase inhibitors.
2,4-Dichloropyrimidine: Contains two chlorine atoms and is used in various substitution reactions to form diverse pyrimidine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in synthetic chemistry.
Properties
IUPAC Name |
4-chloro-2-(methoxymethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVFDJMABYSNMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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